N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5OS/c22-17-8-6-15(7-9-17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJVHAXAOPLGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNOS
- Molecular Weight : 482.4 g/mol
- CAS Number : 872995-22-7
The compound contains various functional groups that contribute to its biological activity. The presence of a bromobenzyl group and a thioether linkage enhances its interaction with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. Key aspects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It is suggested that the compound interacts with various receptors due to its hydrogen bond donating and accepting capabilities, potentially affecting signal transduction pathways.
- Biochemical Pathways : Similar compounds have shown effects on multiple biochemical pathways, indicating that this compound might also influence various cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma). The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduced cytokine levels in vitro |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of related triazole derivatives, compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were found to induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of key signaling pathways such as ERK and PI3K/mTOR .
Scientific Research Applications
Structural Overview
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 482.4 g/mol
The structure includes a triazole ring fused with a pyridazine moiety, which is known to contribute to the biological activity of similar compounds. The presence of the bromobenzyl thio group is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, as anticancer agents. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .
Antibacterial Properties
The compound has also shown promising antibacterial activity. It was tested against various Gram-positive and Gram-negative bacteria.
- Findings : In a comparative study against standard antibiotics, this compound demonstrated effective inhibition at concentrations comparable to those of established antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal efficacy.
- Research Insights : Preliminary tests indicated that it possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus species. The mode of action is hypothesized to involve interference with fungal cell wall synthesis .
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the use of this compound in therapeutic applications.
Target Identification
Research has focused on identifying specific biological targets for this compound. Potential targets include:
- Topoisomerases : Inhibition of these enzymes can disrupt DNA replication in cancer cells.
- Kinases : The compound may affect signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Selectivity
The table below compares key structural and functional features of the target compound with analogs from the evidence:
*Calculated based on molecular formula (C₂₃H₂₀BrN₅OS).
Key Observations:
- Halogen Effects: The 4-bromobenzylthio group in the target compound increases molecular weight and lipophilicity compared to the 4-chlorobenzylamino analog .
- Sulfur vs. Nitrogen Linkers: The sulfanyl (S-) linker in the target compound and ’s analog may confer greater metabolic stability compared to amino (NH-) linkages, which are prone to oxidation .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in ) enhance electron density, whereas bromine’s electron-withdrawing nature could polarize the triazolo-pyridazine core, altering reactivity and binding .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns. The 4-bromobenzylthio group shows distinct aromatic splitting (δ 7.3–7.5 ppm) and a singlet for the methylene thioether (δ ~4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns, particularly for the bromine isotope signature (m/z 79/81) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the triazolo-pyridazine core, as seen in analogous brominated heterocycles .
How can initial biological screening be designed to evaluate potential therapeutic applications?
Q. Basic Research Focus
- Target Selection : Prioritize kinases or enzymes (e.g., phosphotransferases) due to the triazole’s affinity for ATP-binding pockets .
- Assay Design :
- In vitro Enzymatic Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular Uptake : Radiolabel the bromine atom (⁷⁶Br) or use fluorescent tags to track intracellular localization .
Controls : Include structurally similar compounds (e.g., non-brominated analogs) to assess the role of the 4-bromobenzyl group .
What computational strategies predict reactivity and stability during synthesis optimization?
Q. Advanced Research Focus
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify transition states and energy barriers for key steps like thioether formation .
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity for intermediates with low solubility .
- Degradation Studies : Molecular dynamics simulations to predict hydrolytic stability of the amide bond under physiological pH .
How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
Q. Advanced Research Focus
- SAR Variables : Systematically modify the benzamide substituent (e.g., electron-withdrawing groups) and the triazole-pyridazine core .
- Data Normalization : Use standardized assays (e.g., consistent cell lines, enzyme batches) to minimize inter-study variability .
- Meta-Analysis : Apply machine learning (e.g., Random Forest models) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends across datasets .
What mechanistic insights explain its interaction with bacterial targets?
Q. Advanced Research Focus
- Enzyme Binding : Molecular docking (AutoDock Vina) to map interactions with bacterial phosphotransferases (e.g., AcpS-PPTase), leveraging the bromobenzylthio group’s hydrophobicity .
- Resistance Profiling : Compare MIC values against wild-type vs. mutant strains (e.g., S. aureus with altered PPTase active sites) .
- Pathway Analysis : RNA-seq to identify downregulated genes in bacterial proliferation pathways post-treatment .
Q. Tables for Key Data Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
